molecular formula C19H20N6O2 B6524061 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440331-82-8

3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B6524061
CAS RN: 440331-82-8
M. Wt: 364.4 g/mol
InChI Key: VVSKMZWMKJAHMR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine and piperazine . Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .

Scientific Research Applications

Antibacterial Activity

Imidazole-containing compounds, including derivatives of 1,3-diazole (the core structure of our compound), have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents against various bacterial strains. Investigating the specific antibacterial mechanisms and target pathways associated with this compound could provide valuable insights for drug development.

properties

IUPAC Name

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-20-17)8-10-25-19(27)15-5-1-2-6-16(15)21-22-25/h1-7,9H,8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSKMZWMKJAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one

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